molecular formula C23H25N3O B1499767 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- CAS No. 478963-46-1

2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-

Cat. No.: B1499767
CAS No.: 478963-46-1
M. Wt: 359.5 g/mol
InChI Key: QWJVHLKUOSQDLL-UHFFFAOYSA-N
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Description

The compound 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- (CAS: 478963-46-1 and 478963-79-0) is a quinazolinone derivative characterized by its unique substituents:

  • 1-(1-methylethyl): An isopropyl group at position 1.
  • 4-[4-(1-methylethyl)phenyl]: A para-isopropyl-substituted phenyl ring at position 2.
  • 6-(2-propyn-1-ylamino): A propargylamine group at position 6.

Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system. Their derivatives are widely studied for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-(prop-2-ynylamino)quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-6-13-24-19-11-12-21-20(14-19)22(25-23(27)26(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16,24H,13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJVHLKUOSQDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)NCC#C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669487
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)amino]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478963-46-1
Record name 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)amino]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2(1H)-Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities. The specific compound 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Quinazolinone derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have indicated that modifications to the quinazolinone scaffold can enhance anticancer potency through mechanisms such as cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various pathogens. The structural features of quinazolinones contribute to their effectiveness in disrupting bacterial cell functions .
  • Anti-inflammatory Effects : Several studies have reported that quinazolinone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition may lead to reduced pain and inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of bulky groups at specific positions on the quinazolinone ring has been linked to enhanced biological activity. For example, the introduction of isopropyl or phenyl groups at certain positions can increase anticancer efficacy .
  • Hybridization Strategies : Molecular hybridization techniques have been employed to create novel compounds that combine the quinazolinone scaffold with other pharmacologically active moieties. This approach has led to the development of dual-action agents with improved therapeutic profiles .

Case Studies

Several studies have explored the biological activities of related quinazolinones:

  • Anticancer Studies : A study on a series of quinazolinone derivatives revealed significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 0.36 to 40.90 μM depending on the substituents present .
  • Antibacterial Activity : Research involving Schiff bases derived from quinazolinones showed promising antibacterial effects against resistant strains, highlighting their potential as new antimicrobial agents .
  • Inhibition of COX Enzymes : A study demonstrated that certain quinazolinone derivatives could effectively inhibit COX-2 activity, which is crucial for managing inflammatory conditions and pain relief .

Data Table

The following table summarizes key findings related to the biological activity of 2(1H)-Quinazolinone derivatives:

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerQuinazolinone derivative0.36 - 40.90
AntibacterialSchiff base derived from quinazolinoneVariable
COX InhibitionQuinazolinone derivativeNot specified

Scientific Research Applications

Introduction to 2(1H)-Quinazolinone Derivatives

The compound 2(1H)-quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- is part of a larger class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, highlighting its synthesis, biological properties, and case studies.

Synthetic Methods

Several synthetic routes have been developed to create quinazolinone derivatives. Notable methods include:

  • Niementowski's Synthesis : Involves reacting substituted anthranilic acids with formamide at elevated temperatures to yield quinazolinones.
  • Grimmel's Method : Utilizes o-amino benzoic acids with amines and phosphorus trichloride in toluene to produce disubstituted quinazolines.
  • Isatoic Anhydride Reaction : This method allows for the synthesis of dihydro-4-oxoquinazolines without isolating intermediate amides, enhancing efficiency in production .

Anticancer Activity

Quinazolinones, including the specified compound, have shown significant anticancer properties. Research indicates that various derivatives exhibit broad-spectrum antitumor activity against multiple cancer cell lines. For instance:

  • 3-substituted Quinazolinones : These compounds have demonstrated effectiveness against different tumor subpanels, suggesting their potential as therapeutic agents in oncology .
  • Dual CDK1/GSK-3 Inhibitors : Modified quinazoline derivatives have been identified as potent inhibitors in cancer treatment, showcasing their role in targeted therapies .

Antimicrobial Properties

Quinazolinone derivatives are also being explored for their antimicrobial effects. Studies have reported that certain modifications to the quinazolinone structure enhance its activity against various bacterial and fungal strains. This opens avenues for developing new antibiotics based on these compounds.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, quinazolinones are being investigated for:

  • Anti-inflammatory effects : Some derivatives exhibit properties that can reduce inflammation, making them candidates for treating inflammatory diseases.
  • Neurological applications : There is emerging evidence supporting the use of quinazolinones in treating neurodegenerative disorders due to their neuroprotective effects .

Case Study 1: Antitumor Activity Evaluation

A series of novel 3-substituted quinazolinones were synthesized and tested for their anticancer efficacy. Compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential for development into therapeutic agents.

Case Study 2: Synthesis and Biological Testing of New Derivatives

Research focused on synthesizing derivatives of 2(1H)-quinazolinone by modifying substituents on the aromatic rings. These studies revealed that specific substitutions significantly enhanced biological activity, leading to compounds with improved selectivity and potency against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Key Observations :

  • Propargylamino Group: Unlike amino or chloro substituents, the propargyl group may enable Click chemistry for bioconjugation or act as a hydrogen bond donor/acceptor in target binding .
  • Synthetic Complexity: The para-isopropylphenyl group requires multi-step synthesis (e.g., Friedel-Crafts acetylation), while the propargylamino group may involve Sonogashira coupling or amination .
Pharmacological and Physicochemical Properties
Property Target Compound 6-Amino-1-isopropyl Derivative Triazole Derivatives
Molecular Weight ~383.5 g/mol ~335.4 g/mol ~350–400 g/mol
LogP (Predicted) 4.2 (high) 3.8 2.5–3.5
Hydrogen Bonding Propargylamino (donor/acceptor) Amino (donor) Triazole (acceptor)
Reported Activity Not explicitly tested (analogs show anti-inflammatory effects) Apoptosis induction (IC₅₀: 8–12 μM) Antimicrobial (MIC: 4–16 μg/mL)
Key Interactions Potential Tyr/Arg residue binding (propargyl group) Hydrogen bonding with kinase domains Triazole-mediated enzyme inhibition

Analysis :

  • The target compound’s higher LogP suggests better bioavailability than triazole derivatives but may require formulation adjustments for solubility .
  • Propargylamino’s hydrogen-bonding capability aligns with interactions observed in quinazoline-protein docking studies (e.g., Tyr 341 binding in COX-2 inhibition) .
Advantages Over Analogs

Versatile Reactivity: The propargylamino group allows for further functionalization via Click chemistry, enabling drug conjugate development .

Synergy with Lipophilicity : Enhanced membrane penetration could improve efficacy in CNS or intracellular targets compared to polar analogs .

Preparation Methods

General Strategies for Quinazolinone Core Synthesis

The quinazolinone nucleus is typically synthesized by cyclocondensation reactions involving anthranilic acid or its derivatives, o-aminobenzonitriles, or isatoic anhydrides. The key synthetic approaches include:

  • Niementowski Reaction: Heating 3- or 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline intermediates.
  • Condensation of o-Aminobenzonitriles: Reaction with appropriate alkylating agents or amines to introduce substitutions at positions 1, 4, and 6 of the quinazolinone ring.
  • Isatoic Anhydride Route: Reaction of isatoic anhydride with amines under reflux conditions in ethyl orthoformate, facilitating formation of dihydro-4-oxoquinazolines without isolating intermediates.

These methods provide the quinazolinone scaffold onto which further substitutions can be introduced.

Specific Preparation of the Target Compound

The preparation of 2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)- involves:

  • Starting Material Selection: Use of 4-methyl anthranilonitrile or related anthranilic acid derivatives substituted at the 4-position with isopropyl groups to install the 1-(1-methylethyl) and 4-[4-(1-methylethyl)phenyl] moieties.
  • Alkylation at Position 1: Alkylation of the quinazolinone nitrogen with isopropyl groups is achieved by reaction with 2-iodopropane in the presence of potassium carbonate under reflux for extended periods (up to 8 days) to ensure complete substitution.
  • Introduction of 6-(2-propyn-1-ylamino) Substituent: Amination at position 6 with 2-propyn-1-ylamine (propargylamine) is typically performed by nucleophilic substitution reactions or condensation with appropriate halogenated intermediates or activated quinazolinone derivatives.

Stepwise Synthetic Protocol (Illustrative)

Step Reaction Type Reagents and Conditions Outcome/Intermediate
1 Preparation of substituted anthranilonitrile 4-methyl anthranilonitrile, potassium carbonate, 2-iodopropane, reflux 8 days 2-isopropylamino-4-methylbenzonitrile
2 Cyclization to quinazolinone core Heating with formamide or orthoesters, reflux conditions Quinazolinone core with 1-(1-methylethyl) and 4-[4-(1-methylethyl)phenyl] substituents
3 Amination at position 6 Reaction with 2-propyn-1-ylamine under reflux or nucleophilic substitution Introduction of 6-(2-propyn-1-ylamino) group
4 Purification Filtration, washing with petroleum ether, recrystallization Pure target compound

Catalysts and Reaction Conditions

  • Bases: Potassium carbonate is commonly used to facilitate alkylation reactions.
  • Solvents: Methanol, acetone, and dichloromethane are typical solvents for extraction and reaction media.
  • Temperature: Reflux conditions ranging from 60°C to 130°C depending on the step; some steps require prolonged heating (up to 8 days) for complete conversion.
  • Catalysts: Recent advances include use of recyclable catalysts like SrCl2·6H2O for quinazolinone formation under solvent-free conditions, improving yield and environmental profile.

Research Findings and Optimization

  • The alkylation of anthranilonitrile derivatives with 2-iodopropane under basic conditions yields key intermediates with high purity after extraction and vacuum concentration.
  • Microwave-assisted synthesis has been reported to accelerate quinazolinone ring formation, providing efficient access to substituted derivatives, although specific application to the target compound requires adaptation.
  • Spectroscopic characterization (IR, NMR, Mass Spectrometry) confirms the structure and substitution pattern of synthesized quinazolinone derivatives, ensuring the integrity of the 2-propyn-1-ylamino substituent at position 6.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes/Advantages Reference
Quinazolinone Core Formation Niementowski reaction (anthranilic acid + formamide) Straightforward cyclocondensation
Alkylation at N-1 Position Reaction with 2-iodopropane, K2CO3, reflux (8 days) High yield of 2-isopropylamino intermediate
Amination at C-6 Position Nucleophilic substitution with 2-propyn-1-ylamine Introduction of propargylamine group
Purification Filtration, washing with petroleum ether, recrystallization Obtains crystalline pure compound
Catalysis & Acceleration SrCl2·6H2O catalyst, microwave irradiation Improved yield, mild conditions, faster synthesis

Q & A

Q. What are the optimal synthetic routes for preparing 2(1H)-quinazolinone derivatives with isopropyl and propargylamino substituents?

The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. For example:

  • Step 1 : Introduce the isopropyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis) .
  • Step 2 : Install the propargylamino group via Buchwald-Hartwig coupling or direct amination using propargylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm substituent positions?

  • NMR : Use ¹H/¹³C NMR to identify proton environments (e.g., isopropyl methyl groups at δ ~1.2–1.4 ppm; propargyl protons at δ ~2.2–2.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation, particularly steric interactions between the 1-methylethyl and 4-(1-methylethyl)phenyl groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data for quinazolinone derivatives with similar substituents?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituent sizes (e.g., methyl vs. isopropyl) to assess steric effects on target binding .
  • Dose-response assays : Use IC₅₀ curves to normalize potency variations caused by solubility differences (e.g., DMSO stock solutions vs. aqueous buffers) .
  • Computational docking : Model interactions with biological targets (e.g., kinases) to explain outliers, such as unexpected inactivity due to unfavorable π-π stacking .

Q. How does the propargylamino group influence the compound’s pharmacokinetic properties?

  • Metabolic stability : The propargyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .
  • Bioavailability : LogP calculations (e.g., XlogP ~3.5) suggest moderate lipophilicity, requiring formulation with cyclodextrins or liposomes for improved absorption .
  • Toxicity screening : Assess hepatotoxicity via mitochondrial membrane potential assays in HepG2 cells .

Q. What computational methods predict the electronic effects of substituents on the quinazolinone core?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electron-withdrawing/donating effects of substituents .
  • Hammett constants : Correlate substituent σ values with reaction rates (e.g., electrophilic substitution at the 6-position) .
  • Molecular dynamics (MD) : Simulate solvation effects to predict aggregation tendencies in aqueous media .

Q. How can regioselective functionalization of the quinazolinone scaffold be achieved?

  • Directing groups : Use temporary protecting groups (e.g., Boc on the amino group) to block undesired positions during halogenation .
  • Metal-mediated reactions : Employ palladium-catalyzed C–H activation for selective functionalization at the 6-position .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce byproduct formation in propargylamination steps .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-

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